molecular formula C9H15N3O B13248152 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole

3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole

Cat. No.: B13248152
M. Wt: 181.23 g/mol
InChI Key: DHJABNWNGYDUSR-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining two privileged pharmacophores: the azetidine ring and the 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole scaffold is widely recognized for its significant role in drug design, serving as a stable bioisostere for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . This ring system is known for its thermal and chemical resistance, making it a valuable framework for developing compounds with improved pharmacokinetic properties . Derivatives of 1,2,4-oxadiazole are extensively investigated for a broad spectrum of biological activities, including antimicrobial, anti-tubercular, and anticancer properties . The azetidine moiety further adds to the drug-like characteristics of the molecule, contributing to the exploration of novel chemical space. This compound is provided exclusively for research applications in early discovery and development. It is intended for use in in vitro assays, as a building block in organic synthesis, or for the structure-activity relationship (SAR) optimization of new therapeutic agents. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-6(2)3-8-11-9(12-13-8)7-4-10-5-7/h6-7,10H,3-5H2,1-2H3

InChI Key

DHJABNWNGYDUSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NO1)C2CNC2

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The classical synthesis of 1,2,4-oxadiazoles, including derivatives like 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole, often begins with heterocyclization of amidoximes with acyl derivatives. The Tiemann and Krüger method is foundational, involving amidoximes reacting with acyl chlorides, often catalyzed by pyridine or tetrabutylammonium fluoride (TBAF), to produce the heterocyclic core.

Method Reagents Catalyst Yield Notes
Amidoxime + Acyl Chloride Amidoxime, acyl chloride Pyridine/TBAF Variable Harsh conditions, yields often moderate

Recent improvements include using coupling reagents such as EDC, DCC, or CDI to activate carboxylic acids, enhancing yields and simplifying purification. However, yields remain inconsistent, and purification challenges persist due to side products.

Cycloaddition of Nitrile Oxides

Another classical route involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Although accessible, this method suffers from poor reactivity of nitriles and side reactions leading to oxadiazole isomers, including 1,2,5-oxadiazoles, complicating product isolation.

Method Reagents Conditions Challenges Yield
Nitrile + Nitrile Oxide Nitrile, nitrile oxide Mild to moderate Side reactions, poor solubility Variable

Bokach et al. (2003) demonstrated a mild cycloaddition under platinum catalysis, but the method is limited by catalyst cost and substrate solubility issues.

Modern Synthetic Approaches

One-Pot Synthesis in Superbase Media

A breakthrough was reported by Baykov et al. (2017), who developed a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including derivatives with azetidinyl groups, using amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO). This method offers several advantages:

  • Mild reaction conditions at room temperature.
  • Simplified purification.
  • Broad substrate scope with yields ranging from 11% to 90%.

Reaction Scheme:

Amidoxime + Carboxylic Acid Ester → (NaOH/DMSO) → 1,2,4-Oxadiazole derivative

Data Table:

Substrate Ester Type Reaction Time Yield (%) Remarks
Amidoxime + Ethyl Acetate Ethyl ester 4–24 hours 11–90 Variable depending on substituents
Amidoxime + Methyl Propionate Methyl ester 4–24 hours 20–85 Similar scope

Bromination and Dehydrobromination of Styryl Precursors

The synthesis pathway for the target compound often involves initial formation of styryl derivatives, such as 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, followed by bromination at the double bond, then dehydrobromination to generate the acetylenic derivatives.

Key Steps:

  • Bromination of the styryl side chain using N-bromosuccinimide (NBS) in inert solvents.
  • Treatment with bases like potassium tert-butoxide or sodium amide in aprotic solvents to induce dehydrobromination, yielding the acetylenic oxadiazole.

Reaction Data:

Step Reagents Conditions Yield Notes
Bromination NBS Room temperature 70–85% Selective at double bond
Dehydrobromination t-BuOK or NaNH2 Reflux or low temperature 50–75% Sensitive to reaction conditions

Nucleophilic and Electrophilic Functionalization

The acetylenic oxadiazole intermediate can undergo electrophilic activation in superacid media (e.g., triflic acid, sulfuric acid) to form reactive cationic species, which can then be hydrolyzed or undergo hydroarylation with arenes, as demonstrated in recent studies.

Reaction Pathway:

  • Protonation at nitrogen or carbon centers.
  • Formation of vinyl triflates or other intermediates.
  • Nucleophilic attack by arene or water, leading to hydration or substitution products.

Research Findings:

  • Protonation at N4 and the α-carbon of the side chain facilitates subsequent reactions.
  • Hydration of the triple bond yields ketone-enol equilibria, with yields up to 65%.

Notes on Reaction Conditions and Yields

Method Typical Conditions Yield Range Advantages Limitations
Amidoxime + Acyl Chloride Reflux, pyridine or TBAF 30–70% Widely used, versatile Harsh conditions, side products
Cycloaddition Room temperature, catalysts 20–60% Mild, specific Side reactions, low solubility
One-Pot in Superbase Room temperature, NaOH/DMSO 11–90% Simple, broad scope Long reaction times, variable yields
Bromination/Dehydrobromination NBS, t-BuOK or NaNH2 50–85% Efficient for acetylenes Sensitive to moisture and temperature

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP TPSA (Ų) Key Substituents
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole (Target) C₉H₁₅N₃O* ~181.23 ~1.2 ~51 Azetidine, isobutyl
3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole C₉H₁₅N₃O 181.23 1.2 51 Azetidinylmethyl, propyl
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole C₇H₁₁ClN₂O 174.63 2.0 38.92 Chloromethyl, isobutyl
5-(Azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole C₈H₁₁N₃O 165.19 ~1.0† ~51 Azetidine, cyclopropyl
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole C₁₆H₁₃N₃O₃ 295.30 4.7 64.69 4-Nitrophenyl, phenylethyl
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride C₈H₁₄ClN₃O₂ 219.67 N/A N/A Azetidine, methoxyethyl (salt form)

*Estimated based on analog data; †Predicted based on cyclopropane’s hydrophobicity.

Key Observations:
  • Lipophilicity : The chlorinated analog (XlogP = 2.0) is more lipophilic than the target compound (XlogP ~1.2), while the nitrophenyl derivative (XlogP = 4.7) is highly hydrophobic due to aromatic and nitro groups .
  • Polarity : The nitrophenyl compound’s higher TPSA (64.69 Ų) suggests greater solubility in polar solvents compared to the target compound (TPSA ~51 Ų) .

Biological Activity

The compound 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : 206.24 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In a study focused on various oxadiazole derivatives, it was found that these compounds demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, derivatives with aryl substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain oxadiazole derivatives were tested against fungal strains such as Candida albicans, showing promising results .
CompoundActivity TypeTarget OrganismsMIC (µg/mL)
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazoleAntibacterialS. aureus, E. coli32
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazoleAntifungalC. albicans64

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For example, a study demonstrated that certain oxadiazole derivatives could significantly lower levels of TNF-alpha and IL-6 in cultured macrophages .

Anticancer Properties

Research has also explored the anticancer activity of oxadiazole derivatives. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that oxadiazoles can interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds activate caspases and promote mitochondrial dysfunction leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives including 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited a moderate to high level of activity compared to standard antibiotics .
  • Anti-inflammatory Research :
    In a controlled laboratory setting, the anti-inflammatory effects of the compound were assessed using LPS-stimulated macrophages. The results showed a significant reduction in inflammatory markers when treated with the compound .

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